molecular formula C10H19NO B14661770 2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- CAS No. 40267-64-9

2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl-

Cat. No.: B14661770
CAS No.: 40267-64-9
M. Wt: 169.26 g/mol
InChI Key: LKEUNNIURFVJGR-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- is a chemical compound belonging to the class of azepinones, which are cyclic amides. This compound is characterized by its unique structure, which includes a hexahydro ring with isopropyl and methyl substituents. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azepinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Azepin-2-one, hexahydro-1-methyl-
  • 2H-Azepin-2-one, hexahydro-7-methyl-
  • 2H-Azepin-2-one, hexahydro-5-methyl-

Uniqueness

2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- is unique due to its specific substituents (isopropyl and methyl groups) which confer distinct chemical and physical properties. These differences can affect its reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

CAS No.

40267-64-9

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

7-methyl-4-propan-2-ylazepan-2-one

InChI

InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)11-10(12)6-9/h7-9H,4-6H2,1-3H3,(H,11,12)

InChI Key

LKEUNNIURFVJGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC(=O)N1)C(C)C

Origin of Product

United States

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